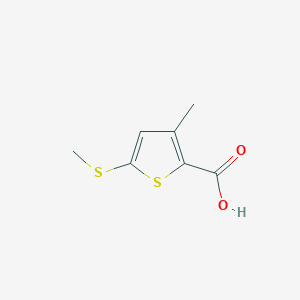

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid

Description

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a methyl group at position 3 and a methylsulfanyl (SCH₃) group at position 3. Its molecular formula is C₈H₈O₂S₂, with a molar mass of 200.28 g/mol. The compound’s structure combines a thiophene backbone with substituents that modulate its electronic, steric, and lipophilic properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C7H8O2S2 |

|---|---|

Molecular Weight |

188.3 g/mol |

IUPAC Name |

3-methyl-5-methylsulfanylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H8O2S2/c1-4-3-5(10-2)11-6(4)7(8)9/h3H,1-2H3,(H,8,9) |

InChI Key |

UMNDLRGHDYIQPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)SC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with methylsulfanyl chloride in the presence of a base, followed by carboxylation. The reaction conditions typically include:

Reagents: 3-methylthiophene, methylsulfanyl chloride, base (e.g., sodium hydroxide)

Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene

Temperature: Controlled temperatures, usually around 0-25°C

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents like bromine or iodine in the presence of a catalyst (e.g., iron or aluminum chloride).

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Alcohols or aldehydes

Substitution: Halogenated thiophenes or other substituted derivatives

Scientific Research Applications

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.

Alter Gene Expression: Affect the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Lipophilicity: The methylsulfanyl (SCH₃) group in the target compound contributes to moderate lipophilicity, comparable to analogs with similar substituents. However, bulky groups like sulfonamido (C₁₁H₁₁NO₄S₃) or isopropylsulfonyl (C₁₀H₁₂ClO₄S₃) significantly increase hydrophobicity .

- Solubility: The amino-substituted analog (C₁₀H₁₄N₂O₄S₃) likely has higher aqueous solubility due to the NH₂ group, whereas the vinyl derivative (C₉H₁₀O₂S₂) may exhibit lower solubility due to nonpolarity .

Biological Activity

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C7H9O2S

Molecular Weight: 171.21 g/mol

IUPAC Name: 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid

CAS Number: Not specified in the provided sources.

The biological activity of 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is attributed to its ability to interact with various molecular targets. The presence of the methylsulfanyl group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular components.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties: There is evidence indicating that 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid possesses antimicrobial activity against various pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid. For instance, compounds with similar structures have shown promising results against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid | HeLa | TBD | Apoptosis induction |

| Similar Thiophene Derivative | A549 | 0.15 | Tubulin polymerization inhibition |

| Similar Thiophene Derivative | MCF-7 | 0.30 | Cell cycle arrest |

Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.

Antimicrobial Activity

Research has shown that thiophene derivatives can exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting vital metabolic pathways.

Case Studies

-

In Vitro Studies: A study conducted on various thiophene derivatives demonstrated that modifications in the thiophene ring structure could enhance biological activity, particularly against cancer cell lines.

- Findings: Compounds with electron-donating groups showed increased potency against cancer cells compared to those with electron-withdrawing groups.

- Animal Models: Preliminary animal studies indicated that administration of thiophene derivatives resulted in reduced tumor growth rates, suggesting potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.